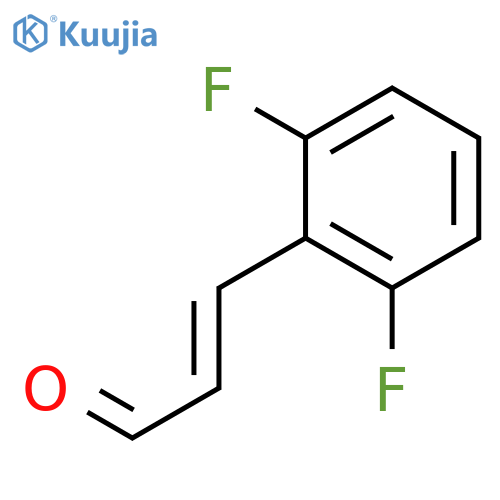Cas no 117338-43-9 (2,6-Difluorocinnamaldehyde)

2,6-Difluorocinnamaldehyde structure
商品名:2,6-Difluorocinnamaldehyde
CAS番号:117338-43-9
MF:C9H6F2O
メガワット:168.140149593353
MDL:MFCD07782064
CID:1056275
PubChem ID:15606586
2,6-Difluorocinnamaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-Difluorophenyl)acrylaldehyde
- (E)-3-(2,6-difluorophenyl)prop-2-enal
- 2,6-Difluorocinnamaldehyde
- 3-(2,6-Difluorophenyl)
- 2,6-DIFLUOROCINNAMIC ALDEHYDE
- PubChem18776
- 5357AJ
- FCH857405
- FCH4725412
- 2,6-Difluorocinnamic aldehyde, AldrichCPR
- (E)-3-(2,6-Difluorophenyl)acrylaldehyde
- AX8174035
- (2E)-3-(2,6-Difluorophenyl)prop-2-enal
- AB1000961
- SCHEMBL1399123
- DTXSID80575645
- MFCD07782064
- 1431732-14-7
- AKOS006284929
- AS-62165
- 2-Propenal, 3-(2,6-difluorophenyl)-
- EN300-1246755
- CS-0356686
- AS-31524
- A893387
- 2 pound not6-Difluorocinnamaldehyde
- 117338-43-9
- CS-0188031
- 3-(2,6-DIFLUOROPHENYL)PROP-2-ENAL
- A11927
-
- MDL: MFCD07782064
- インチ: 1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+
- InChIKey: ABQCTYYKKNJKPK-NSCUHMNNSA-N
- ほほえんだ: FC1C([H])=C([H])C([H])=C(C=1/C(/[H])=C(\[H])/C([H])=O)F
計算された属性
- せいみつぶんしりょう: 168.03900
- どういたいしつりょう: 168.03867113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- フラッシュポイント: 89.633℃
- PSA: 17.07000
- LogP: 2.17690
2,6-Difluorocinnamaldehyde セキュリティ情報
2,6-Difluorocinnamaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2,6-Difluorocinnamaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258701-250mg |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 97% | 250mg |
¥454.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258701-1g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 97% | 1g |
¥1421.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D689194-10g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | >97% | 10g |
$680 | 2024-07-20 | |
| TRC | D447833-50mg |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| Ambeed | A698788-1g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 97% | 1g |
$173.0 | 2025-02-24 | |
| TRC | D447833-100mg |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | K46387-0.25g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 97% | 0.25g |
$200 | 2023-09-03 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007467-5g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | >97% | 5g |
¥2560.00 | 2024-07-09 | |
| Chemenu | CM101052-5g |
3-(2,6-Difluorophenyl)acrylaldehyde |
117338-43-9 | 97% | 5g |
$354 | 2023-03-07 | |
| eNovation Chemicals LLC | K46387-1g |
2,6-Difluorocinnamaldehyde |
117338-43-9 | 97% | 1g |
$254 | 2024-05-23 |
2,6-Difluorocinnamaldehyde 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
117338-43-9 (2,6-Difluorocinnamaldehyde) 関連製品
- 149733-71-1((E)-3-(2-Fluorophenyl)acrylaldehyde)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:117338-43-9)2,6-Difluorocinnamaldehyde

清らかである:99%
はかる:1g
価格 ($):156.0